An In-depth Technical Guide to the Structure Elucidation of 4-(3-Methoxyphenyl)pyrimidin-2-amine
An In-depth Technical Guide to the Structure Elucidation of 4-(3-Methoxyphenyl)pyrimidin-2-amine
Preamble: The Imperative of Unambiguous Characterization
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles, particularly pyrimidine derivatives, represent a cornerstone of molecular design.[1][2] Their prevalence in biologically active molecules and functional materials necessitates an unimpeachable understanding of their precise atomic arrangement. The compound 4-(3-Methoxyphenyl)pyrimidin-2-amine (Molecular Formula: C₁₁H₁₁N₃O, Molecular Weight: 201.23 g/mol ) serves as an exemplary scaffold.[3] Its structural elucidation is not merely an academic exercise but a critical checkpoint in any research and development pipeline, ensuring that all subsequent biological, toxicological, and material property data is attributed to the correct molecular entity.
This guide eschews a simple recitation of data. Instead, it presents a holistic and logical workflow, mirroring the thought process of an experienced analytical scientist. We will progress from foundational mass and functional group analysis to the intricate mapping of the molecular framework via nuclear magnetic resonance, culminating in the definitive spatial confirmation by X-ray crystallography. Each step is designed not only to provide a piece of the structural puzzle but also to cross-validate the findings of the preceding analyses, creating a robust, self-validating system of evidence.
Part 1: Foundational Analysis - Confirming the Pieces
Before assembling the puzzle, we must first confirm we have all the correct pieces. This initial phase uses mass spectrometry to verify the elemental composition and infrared spectroscopy to identify the functional groups present.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first and most fundamental question is: does the sample have the correct molecular formula? Low-resolution mass spectrometry can confirm the nominal mass, but only HRMS provides the requisite mass accuracy to confidently distinguish between isobaric species (different formulas with the same nominal mass). Electrospray Ionization (ESI) is selected as the ionization technique; it is a "soft" method that minimizes in-source fragmentation, ensuring a strong signal for the protonated molecular ion, [M+H]⁺.[4]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of HPLC-grade acetonitrile and water with 0.1% formic acid. The acid ensures efficient protonation of the analyte.
-
Instrumentation: Infuse the sample solution into an ESI-Time-of-Flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.
-
Data Analysis: Identify the m/z of the most abundant ion and compare its exact mass to the theoretical mass calculated for the protonated molecule, [C₁₁H₁₂N₃O]⁺. The mass error should be below 5 ppm.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₁₁H₁₁N₃O | Hypothesized composition |
| Theoretical [M+H]⁺ | 201.0929 + 1.0078 = 202.1007 | Calculated exact mass of the protonated molecule |
| Observed [M+H]⁺ | ~202.1007 ± 0.0010 | Experimental verification of elemental composition |
| Mass Error | < 5 ppm | Confidence metric for the formula assignment |
Trustworthiness through Fragmentation: Tandem MS (MS/MS) can be used to further validate the structure by analyzing fragmentation patterns. The pyrimidine ring is generally stable, with fragmentation often initiated at the substituent groups.[4][5]
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups that constitute the molecule. By probing the vibrational frequencies of bonds, we can confirm the presence of the amine (-NH₂), the aromatic rings, and the ether (C-O) linkage. An Attenuated Total Reflectance (ATR) accessory is used for solid samples as it requires minimal sample preparation.[6]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background to produce the final absorbance spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Authoritative Grounding |
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A primary amine is expected to show two distinct, sharp bands in this region.[7][8] |
| 3100-3000 | C(sp²)-H Stretch | Aromatic Rings | Indicates protons attached to the benzene and pyrimidine rings. |
| 1650-1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines.[8] |
| 1600-1450 | C=C & C=N Stretch | Aromatic Rings | Multiple sharp bands confirming the aromatic nature of both ring systems. |
| 1280-1200 | C(aryl)-O Asymmetric Stretch | Aryl Ether (-OCH₃) | Strong absorption typical for the C-O bond of an aryl ether.[9] |
| 1050-1000 | C(aryl)-O Symmetric Stretch | Aryl Ether (-OCH₃) | Confirmatory C-O stretch.[9] |
Part 2: The Core Framework - High-Resolution NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of organic molecules in solution.[10] It provides information on the chemical environment, count, and connectivity of protons and carbons. For this molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments in a suitable deuterated solvent like DMSO-d₆ is required for full, unambiguous assignment. DMSO-d₆ is chosen for its ability to solubilize the compound and slow down the exchange of the amine protons with water, allowing for their observation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
1D Spectra: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
2D Spectra: Acquire a Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectrum. These experiments are essential for establishing connectivity.
¹H NMR Spectroscopy - Proton Environments
Expertise & Causality: The ¹H NMR spectrum reveals the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The chemical shifts are highly informative; protons on the pyrimidine ring are deshielded by the electronegative nitrogen atoms and appear downfield.[11]
Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-5' | ~8.4 | d | 1H | Pyrimidine H | Doublet due to coupling with H-6'. Deshielded by adjacent N. |
| H-2 | ~7.8 | t | 1H | Phenyl H | Appears as a small triplet or singlet-like peak. |
| H-6 | ~7.7 | d | 1H | Phenyl H | Ortho to the pyrimidine ring. |
| H-4 | ~7.4 | t | 1H | Phenyl H | Triplet due to coupling with H-5 and H-6. |
| H-6' | ~7.2 | d | 1H | Pyrimidine H | Doublet due to coupling with H-5'. |
| H-5 | ~7.0 | d | 1H | Phenyl H | Ortho to the methoxy group. |
| NH₂ | ~6.8 | s (broad) | 2H | Amine Protons | Broad singlet, exchangeable with D₂O.[7] |
| OCH₃ | ~3.9 | s | 3H | Methoxy Protons | Characteristic singlet for a methoxy group.[9] |
¹³C NMR Spectroscopy - The Carbon Skeleton
Expertise & Causality: The ¹³C NMR spectrum shows the number of unique carbon environments. Carbons attached to electronegative atoms (N, O) are deshielded and appear at higher chemical shifts. Quaternary carbons (those with no attached protons) typically have weaker signals.[12]
Data Presentation: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~163 | Quaternary | C2' (Amine-bearing) |
| ~161 | Quaternary | C4' (Phenyl-bearing) |
| ~160 | Quaternary | C3 (Methoxy-bearing) |
| ~158 | CH | C5' |
| ~138 | Quaternary | C1 (Pyrimidine-bearing) |
| ~130 | CH | C5 |
| ~122 | CH | C6 |
| ~118 | CH | C2 |
| ~114 | CH | C4 |
| ~108 | CH | C6' |
| ~55 | CH₃ | OCH₃ |
2D NMR - Connecting the Dots
Expertise & Causality: While 1D spectra provide the parts list, 2D spectra build the final structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will confirm the connectivity within the methoxyphenyl ring (H-4, H-5, H-6) and the pyrimidine ring (H-5', H-6').
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the definitive assignment of the carbon signals based on the already-assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting disparate parts of the molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. This technique provides the unequivocal link between the methoxyphenyl ring and the pyrimidine ring.
Trustworthiness through HMBC Correlations: The most critical correlations to establish are those that bridge the two rings and connect the substituents.
Caption: Key HMBC correlations linking the two aromatic rings.
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13][14] It determines the three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation. Obtaining a diffraction-quality single crystal is often the most challenging step.[15][16]
Caption: The workflow for single-crystal X-ray analysis.
Experimental Protocol: Crystallization and Structure Determination
-
Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, ethanol). Allow the solvent to evaporate slowly and undisturbed over several days at room temperature. Screen various solvents to find conditions that yield single, well-formed crystals.
-
Crystal Mounting: Carefully select a suitable crystal and mount it on a loop, which is then placed on the goniometer head of the diffractometer.[13]
-
Data Collection: The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to fit the experimental data, resulting in a final model of the atomic positions.
The final output, a Crystallographic Information File (CIF), is the definitive record of the molecular structure.
Conclusion: A Synthesis of Evidence
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